3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Overview
Description
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound with the empirical formula C16H14Cl2O3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringClC1=CC (C ( [H])=O)=CC (OCC)=C1OCC2=CC=CC=C2Cl
. This indicates the presence of two chlorobenzyl groups attached to a central benzaldehyde group, with methoxy and ethoxy substituents. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that similar compounds, such as aryl halides, can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 325.19 . It is a solid substance . The InChI key for this compound is XTZZRBSPLHOYMS-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have utilized 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde in the synthesis of various compounds. For instance, Bi (2015) and Cheng De-ju (2014, 2015) synthesized non-peptide small molecular antagonist benzamide derivatives and novel non-peptide CCR5 antagonists, respectively, using this compound as a starting material or intermediate (Bi, 2015) (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Anticancer Activity
Lin et al. (2005) prepared a series of benzyloxybenzaldehyde derivatives, including those related to this compound, and tested them against the HL-60 cell line for anticancer activity. They found that some of these compounds exhibited significant activity at certain concentrations (Lin et al., 2005).
Structural and Spectroscopic Analysis
Rijal et al. (2022) synthesized derivatives of this compound and evaluated their antioxidant activity. They characterized the structure of these compounds using various spectroscopic techniques and assessed their effectiveness as antioxidants (Rijal et al., 2022).
Photocatalytic Oxidation
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds similar to this compound, on titanium dioxide under visible light irradiation. This research highlights the potential use of these compounds in photocatalytic applications (Higashimoto et al., 2009).
Molecular and Electronic Properties
Beytur and Avinca (2021) studied the electronic properties, nonlinear optical properties, and spectroscopic properties of compounds related to this compound. They used DFT calculations to explore these properties, providing insights into the potential electronic applications of these materials (Beytur & Avinca, 2021).
Safety and Hazards
properties
IUPAC Name |
3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEISSJAGSJNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193025 | |
Record name | 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
384857-00-5 | |
Record name | 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384857-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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